



# BPR1J-097: A Technical Guide to a Novel FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPR1J-097 |           |
| Cat. No.:            | B15576801 | Get Quote |

Taipei, Taiwan - **BPR1J-097** is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Developed by the National Health Research Institutes (NHRI) in Taiwan, this compound has demonstrated significant preclinical anti-tumor activity, positioning it as a promising therapeutic candidate for AML treatment. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **BPR1J-097**, including detailed experimental protocols and quantitative data.

## **Discovery and Development History**

**BPR1J-097** was identified through a rational drug design strategy at the Institute of Biotechnology and Pharmaceutical Research, a division of the NHRI. The research aimed to develop novel inhibitors of FLT3, a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation and a poor prognosis.

The development of **BPR1J-097** is part of a broader effort by Taiwanese research institutions, including the Development Center for Biotechnology (DCB), to innovate in the field of cancer therapeutics. A highly selective oral FLT3 inhibitor with a similar preclinical profile, designated DCBCO1901, has been developed by the DCB and subsequently licensed to Pharmasaga, Inc. for clinical development. While a direct public confirmation linking **BPR1J-097** and DCBCO1901 is pending, the overlapping discovery timeline, institutional origin, and preclinical data strongly suggest that **BPR1J-097** is either an early designation for or a compound closely related to DCBCO1901.



The development of **BPR1J-097** was followed by the discovery of a related urea series compound, BPR1J-340, which was designed through chemical modification of the sulfonamide series to which **BPR1J-097** belongs. This indicates an active lead optimization program to enhance the therapeutic properties of the initial scaffold.

## **Chemical Properties**

**BPR1J-097** is chemically known as N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide. It belongs to a class of 3-phenyl-1H-5-pyrazolylamine-derived compounds. The core structure features a novel sulfonamide pharmacophore that contributes to its potent and selective inhibition of FLT3.

### **Mechanism of Action**

**BPR1J-097** functions as an ATP-competitive inhibitor of the FLT3 kinase. Activating mutations of FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase, driving downstream signaling pathways that promote cell survival and proliferation. **BPR1J-097** binds to the ATP-binding pocket of both wild-type and mutated FLT3, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules like STAT5 (Signal Transducer and Activator of Transcription 5). Inhibition of this pathway ultimately leads to the induction of apoptosis in FLT3-driven AML cells.





Click to download full resolution via product page

Figure 1: Mechanism of action of BPR1J-097 in inhibiting the FLT3 signaling pathway.

## **Quantitative Preclinical Data**

The preclinical efficacy of **BPR1J-097** has been evaluated through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

**Table 1: In Vitro Kinase Inhibitory Activity** 

| Kinase Target                     | BPR1J-097 IC50 (nM) |  |
|-----------------------------------|---------------------|--|
| FLT3-WT                           | 11 ± 7              |  |
| FLT1 (VEGFR1)                     | >1000               |  |
| KDR (VEGFR2)                      | >1000               |  |
| Data from in vitro kinase assays. |                     |  |



**Table 2: In Vitro Cellular Activity** 

| Cell Line                               | FLT3 Status | BPR1J-097 GC50 (nM) |  |
|-----------------------------------------|-------------|---------------------|--|
| MOLM-13                                 | FLT3-ITD    | 21 ± 7              |  |
| MV4-11                                  | FLT3-ITD    | 46 ± 14             |  |
| GC <sub>50</sub> (50% growth inhibition |             |                     |  |
| concentration) determined by            |             |                     |  |
| cell viability assays                   |             |                     |  |

Table 3: In Vivo Pharmacokinetic Parameters in Rats

| Parameter                                                          | Value       |  |
|--------------------------------------------------------------------|-------------|--|
| Route of Administration                                            | Intravenous |  |
| Dose (mg/kg)                                                       | 3.4         |  |
| Cmax (ng/mL)                                                       | 1630        |  |
| AUC <sub>0-24</sub> (ng*h/mL)                                      | 2130        |  |
| t <sub>1</sub> / <sub>2</sub> (h)                                  | 2.6         |  |
| CL (mL/min/kg)                                                     | 26.5        |  |
| Vss (L/kg)                                                         | 5.7         |  |
| Pharmacokinetic parameters were determined in Sprague-Dawley rats. |             |  |

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **FLT3** Kinase Inhibition Assay (In Vitro)

The inhibitory activity of **BPR1J-097** on FLT3 kinase was determined using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo<sup>™</sup> Kinase Assay).

Materials:



- Recombinant human FLT3 protein (wild-type)
- **BPR1J-097** (dissolved in DMSO)
- Myelin Basic Protein (MBP) or a specific peptide substrate for FLT3
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well white assay plates

#### Procedure:

- Prepare serial dilutions of **BPR1J-097** in kinase assay buffer. Add 5  $\mu$ L of each dilution to the wells of the assay plate. Include a DMSO-only control.
- Add 10  $\mu$ L of diluted recombinant FLT3 enzyme to each well. Incubate for 10-15 minutes at room temperature.
- Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its Km for FLT3.
- Initiate the kinase reaction by adding 10 μL of the substrate/ATP mixture to each well.
   Incubate for 60-120 minutes at room temperature.
- Stop the kinase reaction and deplete the remaining ATP by adding 25 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence of each well using a plate reader.



• Calculate the percentage of inhibition for each **BPR1J-097** concentration relative to the DMSO control and determine the IC<sub>50</sub> value using a dose-response curve.





Click to download full resolution via product page

Figure 2: Workflow for the in vitro FLT3 kinase inhibition assay.

## **Cell-Based FLT3 Phosphorylation Assay (Western Blot)**

This protocol details the method to assess the inhibition of FLT3 autophosphorylation in cells.

#### Materials:

- FLT3-dependent AML cell lines (e.g., MV4-11) or HEK293T cells transfected with FLT3 constructs
- Complete culture medium
- BPR1J-097
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Culture cells to the desired density. For transfected HEK293T cells, transfect with FLT3-WT,
   FLT3-ITD, or FLT3-D835Y expressing plasmids 24 hours prior to the experiment.
- Treat cells with various concentrations of BPR1J-097 for 2 hours.
- Harvest and lyse the cells in ice-cold RIPA buffer.
- Determine protein concentration using a BCA assay.
- Separate protein lysates (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities to determine the inhibition of phosphorylation.

## **AML Murine Xenograft Model**

The in vivo efficacy of **BPR1J-097** was evaluated in a murine xenograft model using FLT3-ITD positive AML cells.

#### Materials:

- MOLM-13 or MV4-11 cells
- Immunodeficient mice (e.g., NOD/SCID)
- BPR1J-097 formulated for oral or intravenous administration
- Vehicle control

#### Procedure:

- Subcutaneously implant MOLM-13 or MV4-11 cells into the flank of the mice.
- Allow tumors to establish and reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer BPR1J-097 or vehicle control daily at specified doses.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.



• Analyze the data to determine tumor growth inhibition.



Click to download full resolution via product page



**Figure 3:** Workflow for the AML murine xenograft model.

## Conclusion

**BPR1J-097** is a potent and selective FLT3 kinase inhibitor with a well-defined mechanism of action and promising preclinical efficacy in AML models. Its favorable pharmacokinetic properties and significant anti-tumor activity in vivo underscore its potential as a therapeutic agent for AML patients with FLT3 mutations. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility. The development of related compounds and the licensing of a similar FLT3 inhibitor by the DCB to Pharmasaga, Inc. suggest a clear path towards clinical investigation.

 To cite this document: BenchChem. [BPR1J-097: A Technical Guide to a Novel FLT3 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576801#bpr1j-097-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com